molecular formula C11H10BrF3O B14047904 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14047904
M. Wt: 295.09 g/mol
InChI Key: FHGKWUCSHGNIOV-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine and trifluoromethyl reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones with additional functional groups.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The propan-2-one moiety can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O/c1-7(16)4-9-5-10(11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3

InChI Key

FHGKWUCSHGNIOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)CBr

Origin of Product

United States

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